molecular formula C17H10ClFN2O4 B3524696 5-(2-chloro-4-nitrophenyl)-N-(2-fluorophenyl)furan-2-carboxamide

5-(2-chloro-4-nitrophenyl)-N-(2-fluorophenyl)furan-2-carboxamide

Cat. No.: B3524696
M. Wt: 360.7 g/mol
InChI Key: LUCHOXGQFVXQDT-UHFFFAOYSA-N
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Description

5-(2-chloro-4-nitrophenyl)-N-(2-fluorophenyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides. This compound is characterized by the presence of a furan ring substituted with a carboxamide group, along with chloronitrophenyl and fluorophenyl groups. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chloro-4-nitrophenyl)-N-(2-fluorophenyl)furan-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the furan ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the carboxamide group: This step often involves the reaction of the furan derivative with an amine, in this case, 2-fluoroaniline.

    Substitution reactions:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the nitrophenyl group.

    Reduction: Reduction reactions could target the nitro group, converting it to an amine.

    Substitution: The compound can undergo various substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Electrophilic or nucleophilic reagents, depending on the specific substitution reaction.

Major Products

    Oxidation: Products may include furan-2,5-dicarboxylic acid derivatives.

    Reduction: Products may include 5-(2-chloro-4-aminophenyl)-N-(2-fluorophenyl)furan-2-carboxamide.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(2-chloro-4-nitrophenyl)-N-(2-fluorophenyl)furan-2-carboxamide may have applications in several fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible therapeutic applications, particularly if the compound exhibits biological activity such as anti-inflammatory or anticancer properties.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 5-(2-chloro-4-nitrophenyl)-N-(2-fluorophenyl)furan-2-carboxamide would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-chloro-4-nitrophenyl)-N-phenylfuran-2-carboxamide
  • 5-(2-chloro-4-nitrophenyl)-N-(4-fluorophenyl)furan-2-carboxamide
  • 5-(2-chloro-4-nitrophenyl)-N-(2-chlorophenyl)furan-2-carboxamide

Uniqueness

The presence of both the 2-chloro-4-nitrophenyl and 2-fluorophenyl groups in 5-(2-chloro-4-nitrophenyl)-N-(2-fluorophenyl)furan-2-carboxamide may confer unique properties such as specific binding affinities, reactivity, or biological activity that distinguish it from similar compounds.

Properties

IUPAC Name

5-(2-chloro-4-nitrophenyl)-N-(2-fluorophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClFN2O4/c18-12-9-10(21(23)24)5-6-11(12)15-7-8-16(25-15)17(22)20-14-4-2-1-3-13(14)19/h1-9H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCHOXGQFVXQDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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